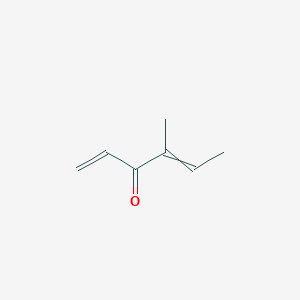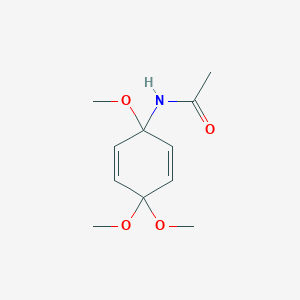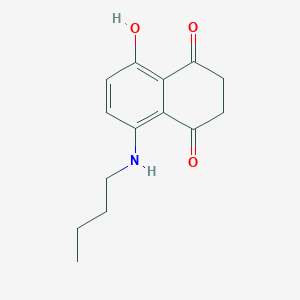
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes a butylamino group, a hydroxy group, and a dihydronaphthalene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the naphthalene-1,4-dione core, followed by the introduction of the butylamino and hydroxy groups through a series of chemical reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and automated purification systems.
化学反応の分析
Types of Reactions
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The naphthalene-1,4-dione core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the naphthalene-1,4-dione core can produce dihydro derivatives.
科学的研究の応用
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Salbutamol: A bronchodilator with a similar butylamino group, used in the treatment of asthma.
Terbutaline: Another bronchodilator with structural similarities, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
5-(Butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability are advantageous.
特性
CAS番号 |
112900-57-9 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
5-(butylamino)-8-hydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-2-3-8-15-9-4-5-11(17)14-12(18)7-6-10(16)13(9)14/h4-5,15,17H,2-3,6-8H2,1H3 |
InChIキー |
LGFXNWUASMGUFW-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C2C(=O)CCC(=O)C2=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)
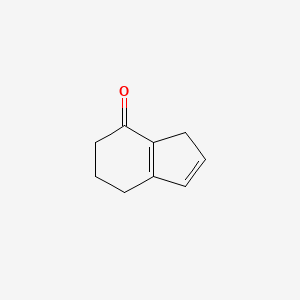
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
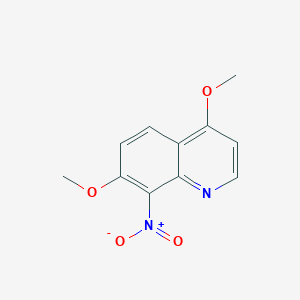


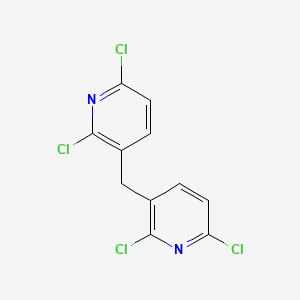

![1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one](/img/structure/B14317556.png)
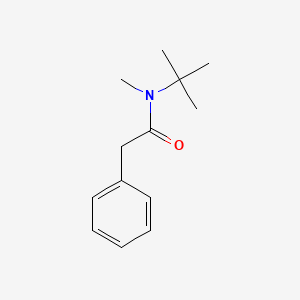

![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
